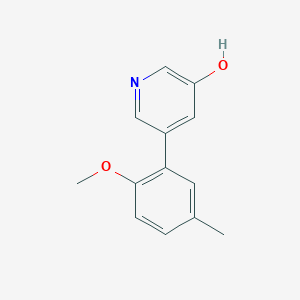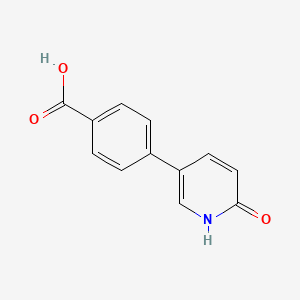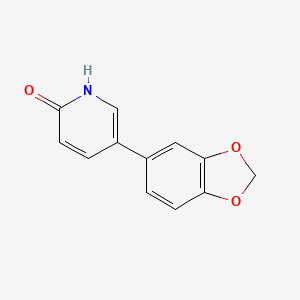
3-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, or 3HMMP, is an aromatic heterocyclic compound that has been studied extensively in recent years for its potential applications in the fields of medicine, biochemistry, and pharmacology. 3HMMP is an important intermediate for the synthesis of many different compounds and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3HMMP has been used in a variety of scientific research applications, including the synthesis of drugs and other compounds, the study of enzyme-catalyzed reactions, and the study of the structure and function of proteins. 3HMMP has also been used in studies of the metabolism of drugs and other molecules, as well as in the study of the structure and function of DNA.
Wirkmechanismus
The mechanism of action of 3HMMP is not fully understood, but it is believed to act as an inhibitor of certain enzymes. In particular, 3HMMP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 3HMMP has been found to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugars.
Biochemical and Physiological Effects
3HMMP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In addition, 3HMMP has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3HMMP in laboratory experiments is its stability. 3HMMP is relatively stable in aqueous solutions and has a low volatility, making it suitable for a variety of experiments. However, 3HMMP is also relatively insoluble in organic solvents, making it more difficult to use in certain experiments. In addition, 3HMMP has a relatively low solubility in water, making it more difficult to use in certain experiments.
Zukünftige Richtungen
Given the potential applications of 3HMMP, there are a number of potential future directions for research. For example, further research could be conducted into the mechanism of action of 3HMMP and its potential applications in the treatment of various diseases. In addition, further research could be conducted into the synthesis of 3HMMP and its potential applications in the synthesis of other compounds. Finally, further research could be conducted into the potential toxicity of 3HMMP and its potential applications in the development of new drugs and other compounds.
Synthesemethoden
3HMMP can be synthesized through a variety of methods, including the cyclization of 2-methoxy-5-methylphenol with a suitable base, such as sodium hydroxide. The reaction produces 3HMMP as the major product, along with some minor byproducts. Other methods of synthesis include the condensation of 2-methoxy-5-methylphenol with an aldehyde in the presence of a Lewis acid catalyst, as well as the reaction of 2-methoxy-5-methylphenol with an amine in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
5-(2-methoxy-5-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-13(16-2)12(5-9)10-6-11(15)8-14-7-10/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJLVVIGVWHORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682772 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
CAS RN |
1261931-71-8 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














